N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide
Overview
Description
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide is a synthetic organic compound known for its unique structural features, which include a benzoxazole ring fused with a methoxyphenyl group and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of 4-methoxyaniline with salicylic acid derivatives under acidic conditions, followed by cyclization.
Attachment of the Cyclohexanecarboxamide Group: The benzoxazole intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and the use of catalysts, are employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzoxazole ring can undergo reduction under specific conditions to form a dihydrobenzoxazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Hydroxy or carbonyl derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory and analgesic agent.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and resins.
- Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation and pain. The benzoxazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, influencing its biological activity.
Comparison with Similar Compounds
- N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituent attached to the benzoxazole ring. While N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide has a cyclohexanecarboxamide group, the similar compounds have benzamide or acetamide groups.
- Unique Properties: The cyclohexanecarboxamide moiety imparts unique steric and electronic properties, potentially enhancing the compound’s stability and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-17-10-7-15(8-11-17)21-23-18-13-16(9-12-19(18)26-21)22-20(24)14-5-3-2-4-6-14/h7-14H,2-6H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCVEEKPFOPHFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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